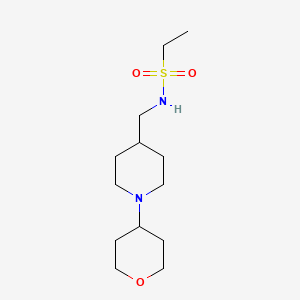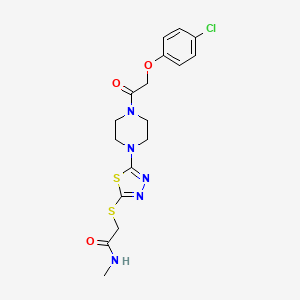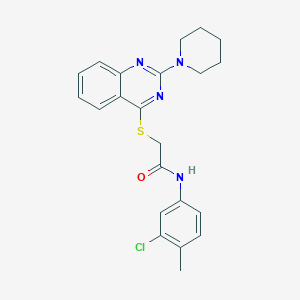![molecular formula C19H21ClN2O3S B3019856 3-chloro-N-[4-(1-piperidinylcarbonyl)benzyl]benzenesulfonamide CAS No. 690245-46-6](/img/structure/B3019856.png)
3-chloro-N-[4-(1-piperidinylcarbonyl)benzyl]benzenesulfonamide
Übersicht
Beschreibung
The compound "3-chloro-N-[4-(1-piperidinylcarbonyl)benzyl]benzenesulfonamide" is a chlorinated benzenesulfonamide derivative. While the specific compound is not directly discussed in the provided papers, similar compounds with chloro and benzenesulfonamide groups have been synthesized and studied for their potential biological activities, particularly as anticancer agents and enzyme inhibitors . These compounds are characterized by the presence of a sulfonyl group attached to a benzene ring, which is further substituted with various functional groups that can influence their biological activity and physical properties.
Synthesis Analysis
The synthesis of chlorinated benzenesulfonamide derivatives typically involves the reaction of appropriate precursors such as aminoguanidines, phenylglyoxal hydrate, or hydrazones with chlorobenzene sulfonyl chloride or similar sulfonyl chlorides . The reactions are often carried out in solvents like glacial acetic acid or methylene dichloride, with bases such as triethylamine to facilitate the condensation process. The synthesis route can significantly affect the yield, purity, and properties of the final compound.
Molecular Structure Analysis
The molecular structure of chlorinated benzenesulfonamide derivatives is characterized by the presence of a sulfonyl group and a chloro group on the benzene ring. The spatial arrangement of these groups, along with additional substituents, can influence the overall geometry of the molecule. For instance, X-ray crystallographic studies have revealed that some of these compounds crystallize in specific space groups with defined cell parameters, and the rings can adopt various conformations and dihedral angles .
Chemical Reactions Analysis
Chlorinated benzenesulfonamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the sulfonyl and chloro groups. These functionalities may allow for further derivatization or interaction with biological targets. For example, the chloro group can be displaced in nucleophilic substitution reactions, and the sulfonyl group can form hydrogen bonds, which is crucial for the binding affinity to enzymes like carbonic anhydrases .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated benzenesulfonamide derivatives are influenced by their molecular structure. These properties include solubility, crystallinity, melting point, and stability. The presence of substituents like the piperidinylcarbonyl group can affect the compound's lipophilicity and, consequently, its biological activity and metabolic stability. Compounds with certain substituents have shown increased metabolic stability, which is an important factor in drug development .
Wirkmechanismus
Target of Action
The primary target of 3-chloro-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]benzenesulfonamide is the Glycine Transporter 1 (GlyT1) . GlyT1 is a protein that controls the levels of glycine, an important coagonist of the NMDA receptor . It is widely expressed in forebrain areas such as the cortex and hippocampus .
Mode of Action
This compound acts as a GlyT1 inhibitor . This enhances NMDA function, which may improve the symptoms of conditions like schizophrenia .
Biochemical Pathways
The compound’s action affects the glutamatergic pathway . By increasing glycine levels, it enhances the function of NMDA receptors, which are a type of glutamate receptor . This can lead to increased activation of the glutamatergic pathway, which plays a crucial role in cognitive functions like learning and memory .
Pharmacokinetics
These properties suggest that the compound could have good bioavailability and be able to reach its target in the brain effectively .
Result of Action
The inhibition of GlyT1 by this compound leads to increased levels of glycine, enhancing the function of NMDA receptors . This can result in improved symptoms in conditions like schizophrenia, where NMDA receptor hypofunction is thought to be involved . Importantly, the compound showed significant effects in several rodent models for schizophrenia without causing any undesirable central nervous system side effects .
Biochemische Analyse
Biochemical Properties
It is believed that this compound may interact with various enzymes and proteins, potentially influencing their function .
Cellular Effects
It is possible that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 3-chloro-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]benzenesulfonamide in laboratory settings are not yet fully known. It is believed that this compound may have certain stability and degradation characteristics, and may exert long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 3-chloro-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]benzenesulfonamide may vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that 3-chloro-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]benzenesulfonamide is involved in are not yet fully known. It is believed that this compound may interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is believed that this compound may interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 3-chloro-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]benzenesulfonamide and any effects on its activity or function are not yet fully known. It is believed that this compound may have certain targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
3-chloro-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c20-17-5-4-6-18(13-17)26(24,25)21-14-15-7-9-16(10-8-15)19(23)22-11-2-1-3-12-22/h4-10,13,21H,1-3,11-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQUELAMSHLVKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001328467 | |
| Record name | 3-chloro-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001328467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49821885 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
690245-46-6 | |
| Record name | 3-chloro-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001328467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-[(3-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B3019773.png)
![N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B3019774.png)
![2-Amino-2-[5-(hydroxymethyl)furan-2-yl]acetic acid](/img/structure/B3019778.png)



![2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B3019783.png)

![N-benzyl-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/no-structure.png)
![2-chloro-6-(2-fluorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B3019787.png)
![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-methylpropanoate](/img/structure/B3019788.png)
![(3,3-Difluorocyclobutyl)-[3-[(5-fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]methanone](/img/structure/B3019790.png)

